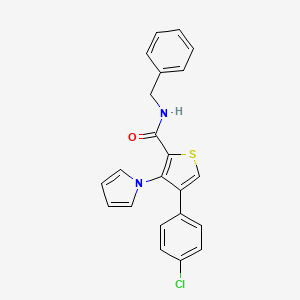
N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H17ClN2OS and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the realms of cancer treatment and anti-inflammatory applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C21H17ClN4O, with a molecular weight of approximately 376.839 g/mol. The compound features a thiophene ring, a pyrrole moiety, and a benzyl group, with the chlorophenyl substituent enhancing its biological activity potential due to its electron-withdrawing properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer and inflammation.
- Receptor Binding : It has shown potential in binding to cannabinoid receptors, which are involved in various physiological processes including pain modulation and immune response.
- Gene Expression Modulation : The compound may influence the expression of genes associated with cell growth and apoptosis, further implicating its role in cancer therapy.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that structurally related compounds can induce apoptosis in cancer cell lines:
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| Similar Thiophene Derivative | 26 µM | Induces apoptosis via mitochondrial pathway |
| Pyrrole-Based Compound | 49.85 µM | Inhibits cell proliferation in A549 lung cancer cells |
These findings suggest that this compound may similarly affect cancer cell viability .
Anti-inflammatory Effects
The compound's structural components indicate potential anti-inflammatory activity. Compounds with similar thiophene and pyrrole structures have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines:
| Study | Compound | Effect |
|---|---|---|
| Xia et al. (2022) | 1-Arylmethyl-Pyrazole Derivative | Significant reduction in TNF-alpha levels |
| Fan et al. (2022) | Pyrrole-Thiazole Hybrid | Decreased IL-6 secretion in macrophages |
These results highlight the therapeutic potential of this compound in treating inflammatory diseases .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Neuropharmacology : A study on a pyrrole derivative demonstrated significant binding affinity to serine/threonine-protein kinases involved in neuronal signaling pathways, suggesting that N-benzyl derivatives could be explored for neuroprotective effects.
- Antimicrobial Activity : Research on pyrrole benzamide derivatives showed potent antibacterial effects against Staphylococcus aureus, with MIC values demonstrating effectiveness comparable to established antibiotics .
Eigenschaften
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c23-18-10-8-17(9-11-18)19-15-27-21(20(19)25-12-4-5-13-25)22(26)24-14-16-6-2-1-3-7-16/h1-13,15H,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHATJVDSOQHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














